

Total Synthesis Protocol for (2E)-Leocarpinolide F: An Application Note

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Compound of Interest

Compound Name: (2E)-Leocarpinolide F

Cat. No.: B13728996

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Abstract

(2E)-Leocarpinolide F is a sesquiterpenoid natural product isolated from *Siegesbeckia orientalis*, a plant with a history in traditional medicine. Its complex chemical architecture, featuring a germacrane-type sesquiterpene lactone core, presents a significant challenge and an attractive target for total synthesis. This document outlines a proposed total synthesis protocol for **(2E)-Leocarpinolide F**, based on modern synthetic methodologies. The protocol is designed to be a valuable resource for researchers in natural product synthesis and drug development, providing a detailed roadmap for the construction of this intricate molecule. While no total synthesis of **(2E)-Leocarpinolide F** has been published to date, this proposed route offers a strategic and plausible approach.

Introduction

(2E)-Leocarpinolide F, with the chemical formula $C_{20}H_{24}O_7$ and CAS number 145042-08-6, belongs to the germacranolide class of sesquiterpene lactones.^{[1][2][3][4]} These compounds are known for their diverse biological activities, which makes **(2E)-Leocarpinolide F** a molecule of interest for potential therapeutic applications. The development of a robust total synthesis is crucial for enabling detailed structure-activity relationship (SAR) studies and providing a scalable route to the natural product and its analogs. This application note details a proposed retrosynthetic analysis and a forward synthetic plan for the enantioselective total synthesis of **(2E)-Leocarpinolide F**.

Chemical Structure

The chemical structure of **(2E)-Leocarpinolide F** is presented below:

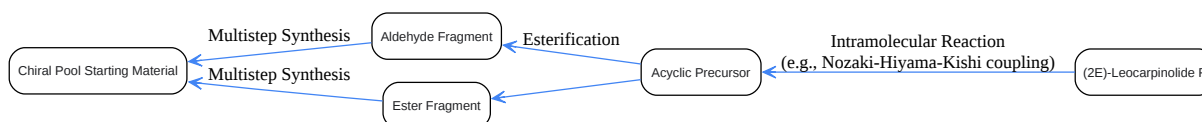
Molecular Formula: C₂₀H₂₄O₇

SMILES: C/C=C(C)\C(O[C@H]1[C@]2([H])--INVALID-LINK--([H])/C=C(CC/C=C([C@@H]1O)/C=O)/CO)=O[1][3]

(Image of the chemical structure of **(2E)-Leocarpinolide F** would be placed here if image generation were possible.)

Proposed Retrosynthetic Analysis

A plausible retrosynthetic analysis for **(2E)-Leocarpinolide F** is outlined below. The strategy hinges on the disconnection of the macrocyclic germacranolide core at a late stage, revealing more manageable acyclic precursors.



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Caption: Retrosynthetic analysis of **(2E)-Leocarpinolide F**.

The proposed disconnection strategy involves a late-stage macrocyclization to form the ten-membered ring characteristic of germacranolides. This could be achieved via an intramolecular Nozaki-Hiyama-Kishi (NHK) coupling or a similar chromium(II)-mediated reaction, which is known for its high functional group tolerance and ability to forge carbon-carbon bonds in complex settings. The acyclic precursor would be assembled from two key fragments: an aldehyde fragment and an ester fragment. These fragments, in turn, could be synthesized from a common chiral pool starting material to ensure enantiocontrol.

Proposed Total Synthesis Workflow

The forward synthesis would commence from a readily available chiral starting material, such as a derivative of a chiral pool amino acid or carbohydrate, to establish the initial stereocenters.

Caption: Proposed workflow for the total synthesis of **(2E)-Leocarpinolide F**.

Experimental Protocols (Hypothetical)

The following are hypothetical detailed methodologies for key transformations in the proposed synthesis.

Synthesis of a Key Chiral Intermediate

A multi-step sequence starting from a commercially available chiral building block would be employed. This would involve stereoselective reductions, oxidations, and protecting group manipulations to install the necessary functionality and stereochemistry.

Step	Reaction	Reagents and Conditions	Expected Yield (%)
1	Asymmetric Dihydroxylation	AD-mix- β , t-BuOH/H ₂ O, 0 °C	90-95
2	Protection of Diol	2,2-Dimethoxypropane, p-TsOH, Acetone	>95
3	Oxidative Cleavage	O ₃ , CH ₂ Cl ₂ /MeOH; then Me ₂ S	85-90
4	Wittig Reaction	Ph ₃ P=CHCO ₂ Et, CH ₂ Cl ₂ , rt	80-85

Fragment Coupling and Macrocyclization

The aldehyde and ester fragments would be coupled using a standard esterification protocol, such as Yamaguchi esterification, to form the acyclic precursor.

Step	Reaction	Reagents and Conditions	Expected Yield (%)
1	Yamaguchi Esterification	2,4,6-Trichlorobenzoyl chloride, Et ₃ N, THF; then DMAP, Aldehyde Fragment	75-85
2	Nozaki-Hiyama-Kishi Coupling	CrCl ₂ , NiCl ₂ , Mn, THF/DMF, rt	50-60

Final Deprotection and Oxidation

The final steps would involve the removal of protecting groups and selective oxidation to furnish the natural product.

Step	Reaction	Reagents and Conditions	Expected Yield (%)
1	Desilylation	TBAF, THF, 0 °C to rt	>90
2	Oxidation	Dess-Martin Periodinane, CH ₂ Cl ₂ , rt	80-90

Data Presentation

Table 1: Summary of Proposed Key Transformations and Expected Yields

Transformation	Method	Key Reagents	Expected Overall Yield of Sequence (%)
Synthesis of Key Chiral Intermediate	Asymmetric Catalysis, Protecting Group Chemistry	AD-mix- β , O_3	~60-70
Fragment Coupling	Esterification	Yamaguchi Reagents	~75-85
Macrocyclization	Intramolecular C-C Bond Formation	$CrCl_2/NiCl_2$	~50-60
Final Steps	Deprotection, Oxidation	TBAF, DMP	~70-80

Conclusion

This application note provides a comprehensive, albeit theoretical, protocol for the total synthesis of **(2E)-Leocarpinolide F**. The proposed retrosynthetic analysis and forward synthetic plan leverage modern and reliable synthetic transformations to tackle the challenges posed by this complex natural product. The successful execution of this synthesis would not only provide access to **(2E)-Leocarpinolide F** for further biological evaluation but also serve as a testament to the power of contemporary organic synthesis. The detailed protocols and workflow diagrams are intended to guide researchers in their synthetic endeavors toward this and other structurally related natural products.

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